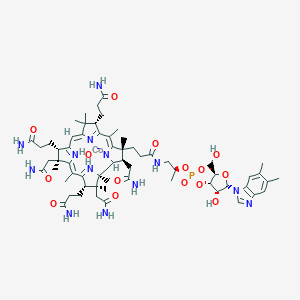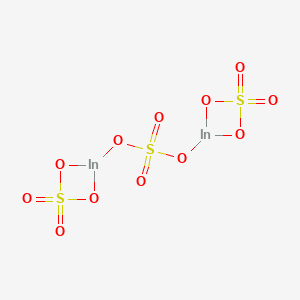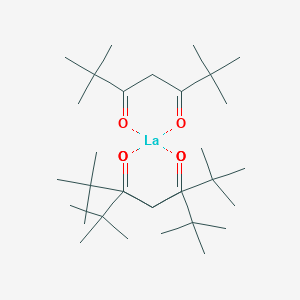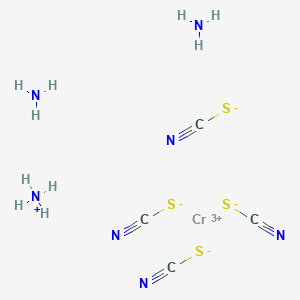
Hydroxocobalamin
Overview
Description
Hydroxocobalamin, also known as vitamin B12a, is a natural form of vitamin B12 and a member of the cobalamin family of compounds. It is a water-soluble vitamin found in food and used as a dietary supplement. This compound is essential for DNA synthesis, red blood cell formation, and neurological function. It is commonly used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning .
Mechanism of Action
Target of Action
The primary target of Cyanokit, also known as Hydroxocobalamin or Hydroxomin, is cyanide, a highly toxic compound that inhibits cellular respiration . Cyanide binds to cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular death .
Mode of Action
This compound interacts with cyanide ions to form cyanocobalamin, a non-toxic compound . Each this compound molecule can bind one cyanide ion by substituting the hydroxo ligand linked to the trivalent cobalt ion to form cyanocobalamin . This reaction effectively neutralizes cyanide, preventing it from inhibiting cellular respiration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain. By neutralizing cyanide, this compound prevents the inhibition of cytochrome c oxidase, thereby allowing the electron transport chain to function properly . This allows cells to continue producing ATP through oxidative phosphorylation, preventing cellular death and the systemic effects of cyanide poisoning .
Pharmacokinetics
This compound has a half-life of 26-31 hours and is primarily excreted in the urine . It forms cobalamin (III) complexes, which are then excreted . The pharmacokinetics of this compound contribute to its efficacy in treating cyanide poisoning, as it remains in the body for a sufficient amount of time to neutralize cyanide, but is also excreted in a timely manner to prevent toxicity .
Result of Action
The primary result of this compound’s action is the neutralization of cyanide, preventing cellular death and the systemic effects of cyanide poisoning . This includes preventing lactic acid accumulation, which is a result of anaerobic metabolism when cells are unable to utilize oxygen due to cyanide’s inhibition of the electron transport chain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body, such as thiosulfate, can compete with this compound for cyanide ions . Additionally, the pH of the body can impact the stability of this compound and its ability to bind cyanide
Biochemical Analysis
Biochemical Properties
Hydroxocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis . This is largely due to its effects on the metabolism of methionine, folic acid, and malonic acid .
Cellular Effects
This compound has antioxidant effects and is a co-factor in mitochondrial energy metabolism . It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It is required for normal nervous system functioning and red blood cell development and maturation .
Molecular Mechanism
Each this compound molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .
Temporal Effects in Laboratory Settings
In laboratory settings, the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days . Plasma collected from patients who have received this compound may appear as a grossly hemolyzed sample .
Dosage Effects in Animal Models
In animal studies, the minimum lethal dose for KCN was estimated to be between 0.08mmol/kg (100% survival to 90min) and 0.12mmol/kg (100% lethal at 90min) .
Metabolic Pathways
Cobalamins, including this compound, are absorbed in the ileum and stored in the liver . They continuously undergo enterohepatic recycling via secretion in the bile .
Transport and Distribution
This compound is transported and distributed within cells and tissues via absorption in the ileum and storage in the liver .
Subcellular Localization
As a water-soluble vitamin, it is likely to be found in the cytosol and possibly within cellular organelles involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxocobalamin can be synthesized from cyanocobalamin through a reduction process. One common method involves the use of zinc granules and hydrochloric acid to generate nascent hydrogen, which reduces cyanocobalamin to this compound .
Industrial Production Methods: Commercially, this compound is produced using bacterial fermentation. Specific strains of bacteria are cultured to produce cobalamins, which are then extracted and purified to obtain this compound . The process involves several steps, including fermentation, extraction, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions: Hydroxocobalamin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other cobalamin derivatives.
Reduction: It can be reduced to form different cobalamin forms, such as cyanocobalamin.
Substitution: this compound can bind to cyanide ions, substituting the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like zinc and hydrochloric acid are used.
Substitution: Cyanide ions are used for substitution reactions.
Major Products:
Cyanocobalamin: Formed through substitution reactions with cyanide ions.
Methylcobalamin and Adenosylcobalamin: Formed through enzymatic reactions in the body.
Scientific Research Applications
Hydroxocobalamin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Medicine: Used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning.
Industry: Used in the production of dietary supplements and fortified foods.
Comparison with Similar Compounds
- Cyanocobalamin
- Methylcobalamin
- Adenosylcobalamin
Hydroxocobalamin stands out due to its natural occurrence, longer half-life, and unique ability to detoxify cyanide.
Properties
CAS No. |
13422-51-0 |
|---|---|
Molecular Formula |
C62H90CoN13O15P-2 |
Molecular Weight |
1347.4 g/mol |
IUPAC Name |
cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate |
InChI |
InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |
InChI Key |
ITFLMCXLENHUAD-PMEYKKDOSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |
Color/Form |
Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |
melting_point |
200 °C (decomposes) |
| 13422-51-0 | |
physical_description |
Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |
solubility |
Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |
Synonyms |
Hydroxo-Cobalamin Hydroxocobalamin Hydroxycobalamin |
vapor_pressure |
2.06X10-11 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















